2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidinone core fused with a 3-phenyl-1,2,4-oxadiazole substituent at position 4. Thienopyrimidinones are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The 1,2,4-oxadiazole moiety contributes to metabolic stability and hydrogen-bonding interactions, while the oxolan group may improve pharmacokinetic properties compared to simpler alkyl chains.
Properties
IUPAC Name |
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c1-13-17-21(32-18(13)20-25-19(26-31-20)14-6-3-2-4-7-14)24-12-27(22(17)29)11-16(28)23-10-15-8-5-9-30-15/h2-4,6-7,12,15H,5,8-11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNBCRBPMFMWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3CCCO3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the oxadiazole ring and the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated structure.
Scientific Research Applications
Chemistry: This compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules.
Comparison with Similar Compounds
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., 7a-c from ) share the 1,2,4-oxadiazole substituent but replace the thienopyrimidinone core with a benzoxazine scaffold. This structural difference alters electronic properties and binding affinities. For instance, benzoxazine derivatives exhibit moderate yields (65–78%) under Cs₂CO₃/DMF conditions , while thienopyrimidinones may require tailored catalysts due to sulfur’s electron-withdrawing effects.
Acetate-Linked Oxadiazole Derivatives
highlights (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives. Unlike the target compound’s acetamide group, these feature ester linkages, which are more prone to hydrolysis. The oxolan-methyl substitution in the target compound likely enhances metabolic stability compared to ester-based analogues .
Functional Group Comparisons
Oxadiazole Substituents
The 3-phenyl-1,2,4-oxadiazole group in the target compound is structurally analogous to derivatives in –2. Oxadiazoles improve π-π stacking and resist enzymatic degradation, but substitutions on the phenyl ring (e.g., electron-withdrawing groups) can modulate potency. For example, nitro- or chloro-substituted phenyl-oxadiazoles in show enhanced bioactivity in preliminary assays .
Side Chain Modifications
The N-[(oxolan-2-yl)methyl]acetamide side chain distinguishes the target compound from simpler alkyl-acetamides. This modification is expected to increase solubility (logP reduction by ~0.5–1.0 units) compared to linear alkyl chains, as seen in related tetrahydrofuran-modified drugs .
Biological Activity
The compound 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide is a novel synthetic derivative that incorporates various heterocyclic moieties known for their biological activities. This article aims to consolidate findings on its biological activity, including antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Thieno[2,3-d]pyrimidine core
- Oxadiazole ring
- Acetamide side chain
Anticancer Activity
Research indicates that compounds containing oxadiazole and thienopyrimidine derivatives exhibit significant anticancer properties. For instance:
- A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. One study showed that compounds with oxadiazole rings inhibited the growth of MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3a | MCF-7 | 24.74 | |
| Compound 4 | HepG2 | 1.63 | |
| Compound 13 | HCT116 | Not specified |
Antibacterial Activity
The oxadiazole derivatives have also shown promising antibacterial activity. In one study, compounds containing oxadiazole exhibited minimal inhibitory concentrations (MIC) ranging from 3.9 to 31.25 µM against various bacterial strains .
Table 2: Antibacterial Activity of Oxadiazole Derivatives
Anti-inflammatory Effects
The thieno[2,3-d]pyrimidine derivatives have been studied for their anti-inflammatory properties as well. In vitro assays demonstrated significant inhibition of inflammatory markers in cell cultures treated with these compounds .
The biological activity of the compound is attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptor activity linked to cell signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
A recent study synthesized a series of thienopyrimidine derivatives similar to the compound under discussion, revealing their potential as lead compounds in drug development for cancer therapy due to their selective cytotoxicity against tumor cells while sparing normal cells .
Additionally, another research team focused on the synthesis of oxadiazole-containing compounds and reported enhanced bioactivity due to the synergistic effects of the combined heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
